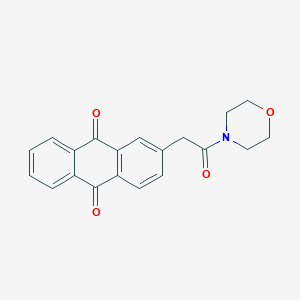
2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anthraquinones as Pharmacological Tools and Drugs
Anthraquinones, including compounds like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone, are crucial in both natural and synthetic forms for a range of applications. Their historical use as colorants is well-documented, but more importantly, they have played significant roles in medical treatments as laxatives and antimicrobial and anti-inflammatory agents. Notably, they are pertinent in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer. The potential of anthraquinones extends into biochemical and pharmacological research, where their reactive nature serves as a foundation for developing future drugs. However, the quinone moiety in their structure raises safety concerns, especially in their use as laxatives, prompting a reevaluation of their applications in this context (Malik & Müller, 2016).
Synthesis and Applications in Cancer Research
Anthraquinones like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone are pivotal in synthesizing compounds with biological activity. Their significance is highlighted in the synthesis of anticancer compounds, particularly those effective against multidrug-resistant cell lines. Despite the challenges in preparing such compounds on a larger scale, their role as intermediates in the synthesis of patented, biologically active compounds underscores their importance in cancer research (Cybulski et al., 2015).
Degradation Processes in Industrial Applications
In industrial processes like hydrogen peroxide synthesis, the degradation of anthraquinones is a critical area of study. The anthraquinone process, particularly the hydrogenation in the presence of palladium catalysts, involves complex reactions where the role of reduced forms of quinones, such as hydroquinone and its tautomers, is significant. Understanding the degradation pathways, which can involve hydrogenation of aromatic rings or hydrogenolysis leading to degradation products, is crucial for optimizing these industrial processes (Kosydar et al., 2010).
Environmental and Microbial Interactions
The environmental fate and biodegradation of anthraquinones like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone are also of significant interest, especially in soil contaminated with polycyclic aromatic hydrocarbons. Research into identifying specific bacteria capable of degrading such compounds is crucial for understanding and mitigating the environmental impact of these substances. The different bacterial species involved in the degradation processes highlight the complex interactions between these compounds and microbial life in contaminated environments (Rodgers-Vieira et al., 2015).
Propriétés
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18(21-7-9-25-10-8-21)12-13-5-6-16-17(11-13)20(24)15-4-2-1-3-14(15)19(16)23/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJEIOAAOWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

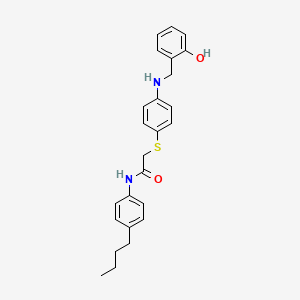
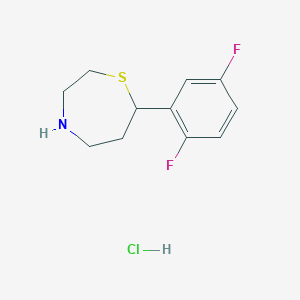

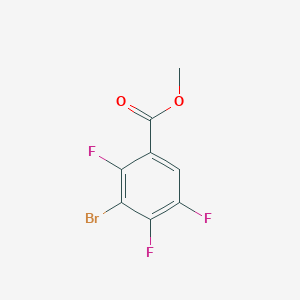
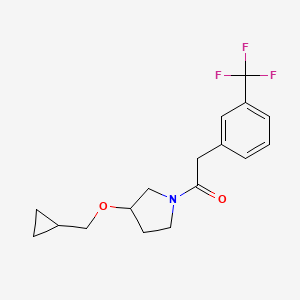


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)
![Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2630089.png)

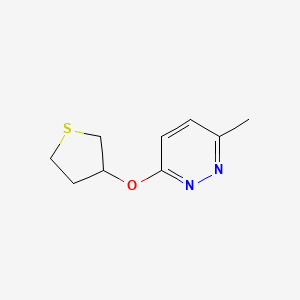
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)
